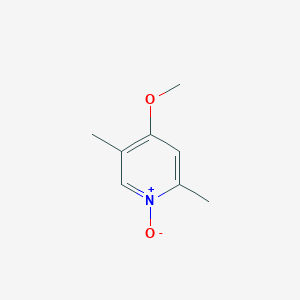
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar flow microreactor systems, which provide better control over reaction parameters and improve yield and efficiency. The use of continuous flow processes allows for the production of large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid primarily involves its role as a protecting group. The Boc group protects amine functionalities during synthetic transformations, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the subsequent functionalization of the amine group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound featuring a Boc protecting group, used in similar synthetic applications.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Boc-protected pyrrole derivative used in organic synthesis.
Uniqueness
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid is unique due to its specific structure, which combines a Boc-protected amine with a methoxy-substituted benzoic acid. This combination allows for selective reactions and functionalizations that are not possible with other Boc-protected compounds.
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-6-10-5-7-11(14(17)18)12(9-10)19-4/h5,7,9H,6,8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
QAMHIWXJRBSTIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
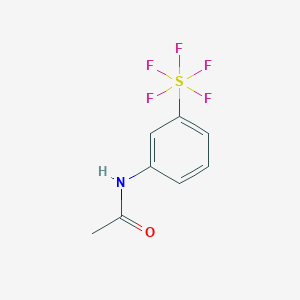
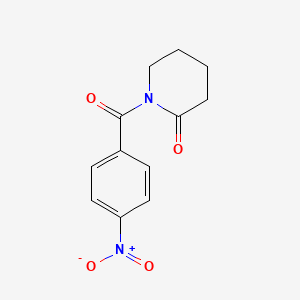
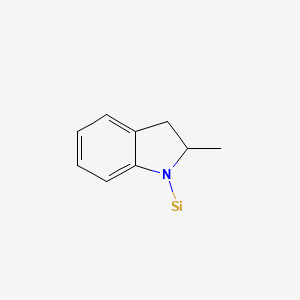
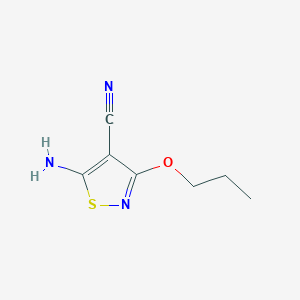
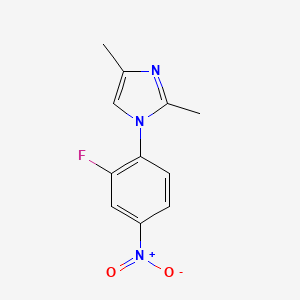
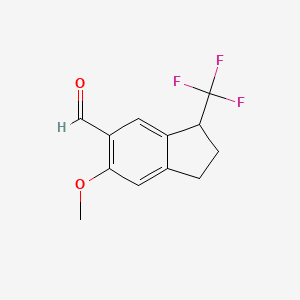
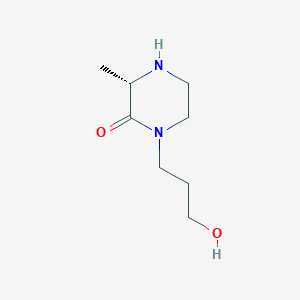
![3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanoic acid](/img/structure/B8339701.png)
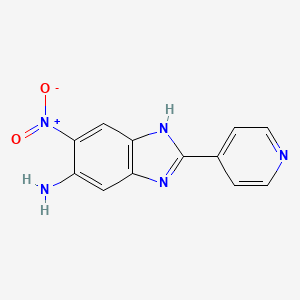
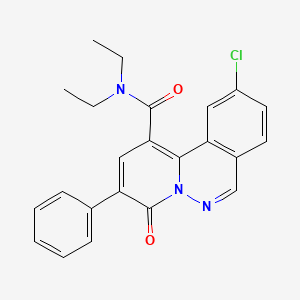
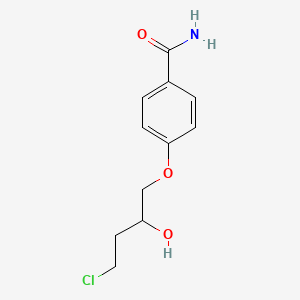

![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8339725.png)
